molecular formula C18H16FNO2S B2531087 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421489-59-9

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2531087
CAS RN: 1421489-59-9
M. Wt: 329.39
InChI Key: GEJINBLGXUEPMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorine-containing compounds has been a subject of interest due to their potential applications in medicinal chemistry. In the context of 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, similar compounds have been synthesized using different methods. For instance, a series of thiazolopyrimidine derivatives were synthesized by reacting a thiazolopyrimidinone with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Although the target compound is not directly mentioned, the methodology could potentially be adapted for its synthesis given the similarity in the structural motifs, such as the furan ring.

Molecular Structure Analysis

The molecular

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of fluoro-substituted compounds, including those with furan and thiophene moieties, has been widely explored due to their potential applications in pharmaceuticals and materials science. For example, the one-pot synthesis of fluorine-containing 3-cyano/ethoxycarbonyl-2-methyl-benzo[b]furans demonstrates the interest in fluoro-substituted furans for their unique chemical properties (Ramarao et al., 2004).
  • The preparation of novel series of compounds, such as 2-(phenylthio)benzo[b]thiophenes, showcases the exploration of thiophene derivatives as selective ligands for receptor studies, highlighting the versatility of fluoro-substituted compounds in medicinal chemistry (Mesangeau et al., 2011).
  • Research on the effects of donor units on the properties of fluorinated acceptor-based systems indicates the significance of fluoro-substituted compounds in the development of materials with specific electronic and optical properties (Çakal et al., 2021).

Pharmacological Applications

  • The exploration of fluorine-substituted benzamides in receptor binding studies, such as the evaluation of selective MT2 receptor ligands, provides insights into the potential therapeutic applications of these compounds in treating disorders related to melatonin receptor dysfunction (Mesangeau et al., 2011).
  • The development of fluorine-18 labeled compounds for imaging applications, like the synthesis of 5-HT1A antagonists, demonstrates the use of fluoro-substituted benzamides in the field of diagnostic imaging and neuroscience research (Lang et al., 1999).

Material Science Applications

  • Fluoro-substituted compounds have been studied for their electrochromic properties, indicating their potential use in developing electrochromic devices and materials with tunable optical properties. This highlights the role of such compounds in advancing materials science and technology (Sotzing et al., 1996).

properties

IUPAC Name

2-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-17-6-2-1-5-16(17)18(21)20(12-14-8-10-22-13-14)9-7-15-4-3-11-23-15/h1-6,8,10-11,13H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJINBLGXUEPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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